molecular formula C18H14FN3O3S2 B12216433 (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

(2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide

Cat. No.: B12216433
M. Wt: 403.5 g/mol
InChI Key: VDQJQBFICVRONM-ZHACJKMWSA-N
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Description

The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a complex organic molecule that features a combination of fluorobenzyl, sulfonyl, thiadiazol, and phenylprop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-fluorobenzenesulfonyl chloride, which can be prepared from o-benzenedisulfonyl fluoride . This intermediate is then reacted with other reagents to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the nitro group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound’s sulfonyl and thiadiazol groups may play a key role in its binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-N-{5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide include other sulfonyl and thiadiazol derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H14FN3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H14FN3O3S2/c19-15-9-5-4-8-14(15)12-27(24,25)18-22-21-17(26-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,23)/b11-10+

InChI Key

VDQJQBFICVRONM-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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